4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O3S3/c1-2-15-22-23-18(29-15)24-30(26,27)14-9-7-13(8-10-14)20-17(28)21-16(25)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3,(H,23,24)(H2,20,21,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEPFCWTXRBHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365381 | |
| Record name | 4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5538-34-1 | |
| Record name | 4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the thiadiazole ring: This can be achieved by reacting ethyl hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-ethyl-1,3,4-thiadiazole-2-thiol.
Sulfamoylation: The thiadiazole derivative is then reacted with 4-aminobenzenesulfonamide to introduce the sulfamoyl group.
Coupling with 4-bromobenzoyl chloride: The final step involves coupling the intermediate with 4-bromobenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the sulfamoyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may include amines or alcohols.
Substitution: Substituted products will vary depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and the sulfamoyl group are crucial for these interactions, as they can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among related compounds include:
- Substituents on the benzamide core : Bromo (target compound) vs. fluoro, chloro, methoxy, or trifluoromethyl groups (e.g., compounds 5f–i in and 7–10 in ).
- Heterocyclic systems : 1,3,4-Thiadiazole (target) vs. 1,2,4-triazoles () or pyrimidines ().
- Linkage groups : Carbamothioyl (target) vs. hydrazinecarbothioamides () or acetamide ().
Example Comparisons :
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): These lack the sulfamoylphenyl-carbamothioyl bridge but share the thiadiazole-benzamide scaffold. The benzylthio group may reduce metabolic stability compared to the ethyl group in the target compound.
- N-{[4-(N'-Pyrimidin-2-yl)sulfamoyl)phenyl]carbamothioyl}benzamide (1b) (): Replaces thiadiazole with pyrimidine, altering electronic properties and hydrogen-bonding capacity.
Physical and Spectroscopic Properties
- Melting Points : Bromo and chloro substituents (e.g., 5i ) generally yield higher melting points than fluoro due to increased molecular symmetry and van der Waals interactions .
- IR/NMR : The C=S stretch (~1240–1260 cm⁻¹) and C=O stretch (~1660–1680 cm⁻¹) are consistent across carbamothioyl derivatives .
Stability and Reactivity
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-bromo-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide?
- Methodological Answer : A stepwise approach is optimal. First, synthesize the 5-ethyl-1,3,4-thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives under acidic conditions. Next, introduce the sulfamoyl group to the phenyl ring via sulfonation. Finally, couple the bromobenzamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt). Monitor reaction progress via TLC and purify intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thiadiazole carbons (δ 150–160 ppm) to confirm substitution patterns.
- IR Spectroscopy : Validate sulfonamide (S=O stretch ~1350 cm⁻¹) and thiourea (N–H bend ~3300 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error .
Advanced Research Questions
Q. How can SHELX software be utilized for crystallographic refinement of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 100 K.
- Structure Solution : Apply SHELXD for dual-space recycling to locate heavy atoms (e.g., bromine).
- Refinement : Refine anisotropic displacement parameters with SHELXL, incorporating hydrogen atoms at calculated positions. Validate using R1 (<5%) and wR2 (<12%) metrics. Visualize thermal ellipsoids with ORTEP-3 .
Q. How can contradictions in bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted sulfamoyl intermediates) may skew bioactivity .
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Set grid boxes around active sites (e.g., Zn²⁺ coordination residues).
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots to identify critical binding motifs .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C indicates room-temperature stability).
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via LC-MS. Store in amber vials with desiccants to mitigate hydrolysis .
Data Contradiction Analysis
Q. How to reconcile discrepancies in crystallographic data between in-house and published structures?
- Methodological Answer :
- Twining Analysis : Use PLATON to check for twinning (e.g., BASF parameter >0.5 indicates pseudomerohedral twinning).
- Data Reprocessing : Reintegrate raw data (HKL-3000) with updated absorption corrections. Compare residual density maps to identify disordered solvent/ligands .
Experimental Design Considerations
Q. What in vitro assays are optimal for evaluating this compound’s thiadiazole-mediated enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten plots (varying substrate concentrations) to determine Ki values. Include positive controls (e.g., acetazolamide for carbonic anhydrase).
- IC50 Determination : Perform dose-response curves (0.1–100 µM) with fluorogenic substrates. Normalize data to DMSO controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
